molecular formula C12H15NO4 B14589476 Methyl 5-(4-nitrophenyl)pentanoate CAS No. 61346-08-5

Methyl 5-(4-nitrophenyl)pentanoate

Cat. No.: B14589476
CAS No.: 61346-08-5
M. Wt: 237.25 g/mol
InChI Key: SFXKFXGSMSFQGP-UHFFFAOYSA-N
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Description

Methyl 5-(4-nitrophenyl)pentanoate is an organic ester featuring a pentanoate backbone (CH₂CH₂CH₂CH₂COOCH₃) with a 4-nitrophenyl group attached at the fifth carbon position. The nitro group at the para position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in reductions to yield aminophenyl derivatives (e.g., Methyl 5-(4-aminophenyl)pentanoate, 92% yield via hydrogenation of Methyl 5-(4-nitrophenyl)pent-4-ynoate) .

Properties

CAS No.

61346-08-5

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-(4-nitrophenyl)pentanoate

InChI

InChI=1S/C12H15NO4/c1-17-12(14)5-3-2-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3

InChI Key

SFXKFXGSMSFQGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-nitrophenyl)pentanoate typically involves the esterification of 5-(4-nitrophenyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-nitrophenyl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(4-nitrophenyl)pentanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The nitrophenyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

The following analysis compares Methyl 5-(4-nitrophenyl)pentanoate with structurally related esters, focusing on molecular features, synthesis, and properties.

Structural Analogs

Table 1: Structural Comparison

Compound Name Molecular Formula Substituent Chain Length Ester Group Key Feature(s)
This compound C₁₂H₁₃NO₄ 4-nitrophenyl C5 Methyl Electron-withdrawing nitro group
Methyl 7-(4-nitrophenyl)heptanoate C₁₄H₁₇NO₄ 4-nitrophenyl C7 Methyl Longer chain (C7), increased lipophilicity
Methyl 5-(3-hydroxyphenoxy)pentanoate C₁₂H₁₄O₅ 3-hydroxyphenoxy C5 Methyl Electron-donating hydroxyl group
Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate C₁₃H₁₅ClFO₃ 2-chloro-4-fluorophenoxy C5 Ethyl Halogen substituents enhance reactivity
4-Nitrophenyl biotin-conjugated pentanoate C₁₇H₁₈N₃O₅S₂ Biotin-thienoimidazole C5 4-nitrophenyl Biochemical applications (e.g., enzyme assays)

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